3-(4-chlorophenyl)-N-cyclopentyl-5-methylpyrazolo[1,5-a]pyrimidin-7-amine

Lipophilicity Kinase inhibitor design Halogen bonding

3-(4-Chlorophenyl)-N-cyclopentyl-5-methylpyrazolo[1,5-a]pyrimidin-7-amine (CAS 896845-43-5) is a fully substituted 7-aminopyrazolo[1,5-a]pyrimidine derivative bearing three distinct pharmacophoric elements: a 4-chlorophenyl ring at C3, a methyl group at C5, and an N-cyclopentyl moiety at the C7 amine. This arrangement places the compound within the broadly patented class of trisubstituted pyrazolo[1,5-a]pyrimidine kinase inhibitors , but differentiates it from simpler or alternative-substituted analogs in commercially available screening collections.

Molecular Formula C18H19ClN4
Molecular Weight 326.83
CAS No. 896845-43-5
Cat. No. B2476911
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-chlorophenyl)-N-cyclopentyl-5-methylpyrazolo[1,5-a]pyrimidin-7-amine
CAS896845-43-5
Molecular FormulaC18H19ClN4
Molecular Weight326.83
Structural Identifiers
SMILESCC1=NC2=C(C=NN2C(=C1)NC3CCCC3)C4=CC=C(C=C4)Cl
InChIInChI=1S/C18H19ClN4/c1-12-10-17(22-15-4-2-3-5-15)23-18(21-12)16(11-20-23)13-6-8-14(19)9-7-13/h6-11,15,22H,2-5H2,1H3
InChIKeyIXMWDIRAWQZSJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Chlorophenyl)-N-cyclopentyl-5-methylpyrazolo[1,5-a]pyrimidin-7-amine (CAS 896845-43-5): Core Scaffold & Baseline Properties for Procurement Screening


3-(4-Chlorophenyl)-N-cyclopentyl-5-methylpyrazolo[1,5-a]pyrimidin-7-amine (CAS 896845-43-5) is a fully substituted 7-aminopyrazolo[1,5-a]pyrimidine derivative bearing three distinct pharmacophoric elements: a 4-chlorophenyl ring at C3, a methyl group at C5, and an N-cyclopentyl moiety at the C7 amine. This arrangement places the compound within the broadly patented class of trisubstituted pyrazolo[1,5-a]pyrimidine kinase inhibitors [1], but differentiates it from simpler or alternative-substituted analogs in commercially available screening collections. Predicted physicochemical profiling (ACD/Labs Percepta) yields a LogP of 4.19, LogD (pH 7.4) of 3.59, topological polar surface area of 42 Ų, and zero Rule-of-Five violations, indicating drug-like oral bioavailability potential . The ChemSpider record confirms a monoisotopic mass of 326.129822 Da and the validated CAS registry integrity .

Why Generic Pyrazolo[1,5-a]pyrimidine Substitution Fails: Structural Determinants of Divergent Biological Fingerprints


Within the pyrazolo[1,5-a]pyrimidin-7-amine chemotype, even single-atom substitutions produce substantial shifts in target engagement profiles. The C3 aryl substituent determines π-stacking depth and edge-on halogen bonding within kinase hinge regions, while the N7 cycloalkyl group controls conformational restriction and selectivity filter interactions [1]. Published screening data demonstrate that des-chloro analog N-cyclopentyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine (CAS 877794-27-9) exhibits only weak micromolar activity (IC50 = 62.9 μM against HSV-1 tegument protein VP16; IC50 = 49.3 μM against human COUP transcription factor 2), indicating that absence of the 4-chloro substituent compromises target engagement [2]. Conversely, 3-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one analogs lacking the N-cyclopentyl group show IC50 values of ~200 μM against M. tuberculosis 1-deoxy-D-xylulose-5-phosphate synthase, further underscoring the synergistic requirement for both the C3 4-chlorophenyl and N7 cyclopentyl motifs to achieve biologically meaningful potency [3]. The combination of these two substituents within a single molecule is not trivially interchangeable with close structural mimics available from generic screening collections.

Quantitative Differentiation Evidence: 3-(4-Chlorophenyl)-N-cyclopentyl-5-methylpyrazolo[1,5-a]pyrimidin-7-amine vs. Closest Analogs


C3 4-Chlorophenyl vs. Unsubstituted Phenyl: Impact on Lipophilicity-Driven Target Engagement

The 4-chloro substituent on the C3 phenyl ring increases calculated LogP from 3.9 (des-chloro analog, CAS 877794-27-9) to 4.19, enhancing membrane permeability potential. More critically, the chlorine atom provides a σ-hole for halogen bonding with backbone carbonyls in kinase hinge regions, which structure-activity relationship (SAR) studies across pyrazolo[1,5-a]pyrimidine CDK inhibitor series have identified as a key potency determinant [1][2]. In functional screening, the des-chloro analog shows only weak activity (IC50 = 49–63 μM) against VP16 and COUP-TF2, while 4-chlorophenyl-bearing pyrazolo[1,5-a]pyrimidines achieve mid-nanomolar potency in CDK2/CDK9 assays when combined with appropriate N7 substituents [3].

Lipophilicity Kinase inhibitor design Halogen bonding

N7 Cyclopentyl vs. N-Phenyl and N-Benzyl Analog Substitution: Conformational Restriction for Kinase Selectivity

The N7 cyclopentyl group introduces a non-planar, saturated ring that rigidifies the amine geometry relative to the planar pyrimidine core, a feature absent in N-phenyl (CAS 896080-19-6) and N-benzyl (CAS 896810-61-0) analogs [1]. Patent SAR analyses indicate that cyclopentyl substitution at N7, compared to phenyl or benzyl, improves CDK selectivity by reducing off-target interactions with non-kinase proteins, including nuclear hormone receptors, while maintaining hinge-region hydrogen bonding [2]. The des-chloro N-cyclopentyl analog retains measurable but weak affinity for COUP-TF2 (IC50 = 49.3 μM), whereas N7-alkylated variants lacking the cyclopentyl constraint show even weaker binding, demonstrating the functional advantage of this cycloalkyl motif in steering selectivity [3].

Conformational restriction Kinase selectivity Cycloalkyl SAR

Physicochemical Differentiation: LogD7.4 and Predicted Oral Absorption Window

The target compound exhibits a predicted LogD7.4 of 3.59 (ACD/Labs), positioning it within the optimal range for passive transcellular absorption while avoiding the excessive lipophilicity (>5) associated with poor aqueous solubility and high metabolic turnover [1]. In contrast, the 2-trifluoromethyl analog 3-(4-chlorophenyl)-N-cyclopentyl-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine (ChemDiv D393-0301) shows a dramatically elevated predicted logP of 5.485 and logD of 5.462, exceeding the Lipinski threshold and indicating substantially higher risk of poor solubility and non-specific protein binding . The unsubstituted des-chloro comparator (CAS 877794-27-9) has a lower LogP (3.9 by XLogP3), falling below the optimal permeability window and predicting reduced membrane flux [2].

Physicochemical profiling Oral bioavailability ADME prediction

CDK Inhibitor Class Validation: Pyrazolo[1,5-a]pyrimidin-7-amine Scaffold with Optimized C3/C5/N7 Substitution Pattern

The pyrazolo[1,5-a]pyrimidin-7-amine scaffold is extensively validated as a CDK inhibitor chemotype. In a 2007 lead optimization study, N-cyclopentyl-3-aryl-5-methyl-substituted analogs achieved nanomolar CDK2 inhibition (representative compound IC50 < 100 nM) with oral bioavailability demonstrated in rodent pharmacokinetic models [1]. More recently, pyrazolo[1,5-a]pyrimidine-7-amine derivatives have been optimized as selective CDK9 inhibitors (e.g., BAY1251152, AZD4573), with the C3-aryl/N7-cycloalkyl substitution pattern identified as critical for achieving high selectivity over other CDK family members [2][3]. The specific combination in the target compound (C3 4-chlorophenyl, C5 methyl, N7 cyclopentyl) maps directly onto these validated pharmacophore models, whereas analogs lacking either the chlorine or the cyclopentyl moiety fall outside the optimal parameter space for CDK9/CDK2 selectivity [4].

CDK inhibition Cancer cell cycle Kinase profiling

Aqueous Solubility and Assay Compatibility Advantage Over 2-Substituted Analogs

The absence of a C2 substituent in the target compound avoids the solubility penalty observed in 2-trifluoromethyl and 2,5-dimethyl analogs. The 2-CF3 analog (ChemDiv D393-0301) has a predicted logSw of −6.3, indicating extremely poor aqueous solubility that increases the risk of compound precipitation in biochemical assay buffers and subsequent false-negative screening results . The target compound, with zero Rule-of-Five violations and a favorable LogD/polar surface area balance, is expected to maintain adequate solubility under standard PBS (pH 7.4) assay conditions, consistent with general solubility trends for pyrazolo[1,5-a]pyrimidines lacking large hydrophobic C2 substituents [1].

Aqueous solubility Screening assay reliability False negative risk

Recommended Research and Procurement Scenarios for 3-(4-Chlorophenyl)-N-cyclopentyl-5-methylpyrazolo[1,5-a]pyrimidin-7-amine (CAS 896845-43-5)


Kinase-Focused High-Throughput Screening (HTS) Library Enrichment for CDK2/CDK9 Inhibitor Discovery

Based on the convergence of the target compound's substitution pattern with pharmacophore models established in Paruch et al. (2007, Bioorg Med Chem Lett) and the CDK9 patent literature (US 11,155,560 B2), this compound is well-suited for incorporation into kinase-biased screening libraries targeting CDK2 and CDK9. The C3 4-chlorophenyl/N7 cyclopentyl combination provides the validated molecular recognition elements for hinge-region binding with predicted selectivity advantage over des-chloro (CAS 877794-27-9) and N-phenyl/N-benzyl (CAS 896080-19-6, 896810-61-0) analogs [1]. Procurement of this compound as part of a focused kinase inhibitor library can increase hit rates for CDK2/CDK9 compared to generic, unoptimized pyrazolo[1,5-a]pyrimidine collections [2].

Structure-Activity Relationship (SAR) Probe for Halogen Bonding Contributions to Kinase Affinity

The 4-chlorophenyl ring at C3 provides a directly comparable system for evaluating halogen bonding effects on kinase binding affinity. By testing the target compound in parallel with the des-chloro analog (N-cyclopentyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine, CAS 877794-27-9), medicinal chemists can quantify the contribution of the C4-chloro substituent to target engagement. Screening data for the des-chloro analog (IC50 = 49.3–62.9 μM against VP16 and COUP-TF2) provides a low-activity baseline against which any improved potency of the target compound can be measured [3]. This head-to-head comparison enables evidence-based decisions on whether to retain or replace the C3 4-chlorophenyl motif in lead optimization [4].

ADME-Tolerant Lead Identification: Balancing Permeability and Solubility in Oral Kinase Inhibitor Programs

The target compound's ADME profile (LogD7.4 = 3.59, TPSA = 42 Ų, zero Ro5 violations) positions it as a reference compound for establishing permeability/solubility trade-off parameters in oral kinase inhibitor candidate selection. Compared to the excessively lipophilic 2-CF3 analog (LogD = 5.46, logSw = −6.3) and the under-permeable des-chloro analog (LogP = 3.9), this compound sits within the central ADME space predictive of adequate oral absorption . Teams performing multiparameter optimization of pyrazolo[1,5-a]pyrimidine leads can use this compound as a benchmark for assessing whether subsequent chemical modifications improve or degrade the ADME envelope [5].

Chemical Probe Development for Transcriptional CDK (CDK9) Target Validation Studies

The recent emphasis on selective CDK9 inhibitors for oncology applications (exemplified by clinical candidates BAY1251152 and AZD4573) establishes strong demand for chemical probes with optimized C3-aryl/N7-cycloalkyl substitution on the pyrazolo[1,5-a]pyrimidin-7-amine scaffold [6]. The target compound incorporates the key structural features identified in CDK9-selective inhibitor patents (US 11,155,560 B2; US 20240109898 A1), making it a suitable starting point for hit-to-lead chemistry aimed at achieving CDK9 selectivity over CDK7 and other transcriptional kinases [7]. Its balanced LogD also supports cell-based target engagement assays (e.g., phospho-RNA Pol II CTD monitoring) without the confounding solubility artifacts associated with more lipophilic analogs .

Quote Request

Request a Quote for 3-(4-chlorophenyl)-N-cyclopentyl-5-methylpyrazolo[1,5-a]pyrimidin-7-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.